Cellohexaose

Description

Properties

IUPAC Name |

(2R,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O31/c37-1-8(44)15(46)27(9(45)2-38)63-33-23(54)18(49)29(11(4-40)59-33)65-35-25(56)20(51)31(13(6-42)61-35)67-36-26(57)21(52)30(14(7-43)62-36)66-34-24(55)19(50)28(12(5-41)60-34)64-32-22(53)17(48)16(47)10(3-39)58-32/h1,8-36,38-57H,2-7H2/t8-,9+,10+,11+,12+,13+,14+,15+,16+,17-,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32-,33-,34-,35-,36-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMVHSOAUQHPSN-VXDFXQCISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O31 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

990.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2478-35-5 | |

| Record name | Cellohexaose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002478355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

what is the chemical structure of cellohexaose

An In-depth Technical Guide to the Chemical Structure of Cellohexaose

Introduction

This compound is a complex carbohydrate, specifically a hexasaccharide, that plays a significant role in biofuel research and plant biology. It is a key intermediate in the enzymatic breakdown of cellulose, the most abundant biopolymer on Earth. Understanding the precise chemical structure and properties of this compound is fundamental for researchers in glycobiology, biochemistry, and drug development who are exploring cellulolytic enzyme mechanisms, prebiotic applications, and the development of novel biomaterials. This guide provides a detailed overview of the chemical structure of this compound, supported by quantitative data, experimental protocols for its characterization, and a visual representation of its molecular architecture.

Chemical Structure of this compound

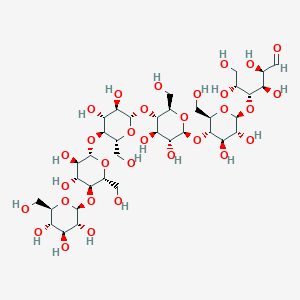

This compound is a linear oligosaccharide composed of six D-glucose monosaccharide units. These units are sequentially linked by β-1,4-glycosidic bonds.[1][2] This specific linkage involves the hydroxyl group on the first carbon (C1) of one glucose molecule and the hydroxyl group on the fourth carbon (C4) of the adjacent glucose molecule. The "beta" designation refers to the stereochemistry at the anomeric carbon (C1), where the C1-oxygen bond is oriented in the same direction as the CH₂OH group at C6. This arrangement results in a linear, unbranched chain.

The chemical formula for this compound is C₃₆H₆₂O₃₁.[2][3][4] The structure consists of five internal β-D-glucopyranose residues and one D-glucopyranose residue at the reducing end.[2] The IUPAC name for this compound is β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl-(1→4)-D-glucose.

Figure 1. Linear structure of this compound showing six glucose units linked by β-1,4-glycosidic bonds.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, analysis, and application in various experimental settings. Key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₆H₆₂O₃₁ | [2][3][4] |

| Molecular Weight | 990.86 g/mol | [4] |

| CAS Number | 2478-35-5 | [3][4] |

| Appearance | White powder | [4] |

| Melting Point | 275-278 °C (decomposes) | [5] |

| Purity | > 95% (commercially available) | [4] |

| Hydrogen Bond Donors | 20 | [3] |

| Hydrogen Bond Acceptors | 31 | [3] |

Experimental Protocols for Structural Characterization

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed atomic connectivity and stereochemistry of oligosaccharides.

Methodology for NMR Analysis:

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in 0.5 mL of deuterium oxide (D₂O, 99.9%). The sample is lyophilized and redissolved in D₂O two to three times to exchange all labile protons with deuterium.

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

1D NMR Experiments:

-

¹H NMR: Provides information on the chemical environment of each proton. The anomeric protons (H1) of the β-linked glucose units typically resonate in the region of 4.4-4.6 ppm.

-

¹³C NMR: Shows distinct signals for each carbon atom. The anomeric carbons (C1) are particularly informative and appear around 103 ppm for the internal residues and slightly different for the reducing and non-reducing ends.[6]

-

-

2D NMR Experiments: A suite of 2D NMR experiments is used to assign all proton and carbon signals and confirm the glycosidic linkages.[7]

-

DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): Establishes proton-proton correlations within each glucose ring.

-

TOCSY (Total Correlation Spectroscopy): Identifies all protons belonging to a single glucose spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the atoms involved in the β-1,4-glycosidic linkage.[7][8]

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to confirm its composition.

Methodology for Mass Spectrometry Analysis:

-

Sample Preparation: this compound is dissolved in a suitable solvent, typically a mixture of water and methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a common technique for analyzing oligosaccharides as it is a soft ionization method that minimizes fragmentation. Matrix-assisted laser desorption/ionization (MALDI) can also be used.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound (C₃₆H₆₂O₃₁), the expected monoisotopic mass is 990.3442 g/mol . ESI-MS will typically show a prominent ion corresponding to [M+Na]⁺ or [M+H]⁺.

-

Tandem MS (MS/MS): To confirm the sequence and linkage, the parent ion can be selected and fragmented. The resulting fragmentation pattern provides information about the glycosidic bond cleavage, further confirming the structure.

Synthesis and Isolation

This compound is typically produced by the controlled hydrolysis of cellulose, a polysaccharide composed of thousands of glucose units.

Enzymatic Hydrolysis of Cellulose

This is the most common method for producing cellooligosaccharides, including this compound.[9]

Protocol for Enzymatic Production and Purification:

-

Substrate Preparation: Microcrystalline cellulose is suspended in a buffer solution (e.g., 50 mM sodium acetate, pH 5.0).

-

Enzymatic Reaction: A cellulase enzyme cocktail, containing endoglucanases and exoglucanases, is added to the cellulose slurry. The reaction is incubated at an optimal temperature (e.g., 50 °C) with constant stirring for a specific duration (e.g., 24-48 hours). The reaction time is controlled to favor the production of intermediate-length oligosaccharides like this compound.

-

Reaction Termination: The reaction is stopped by heat inactivation of the enzymes (e.g., boiling for 10 minutes).

-

Purification:

-

The insoluble cellulose is removed by centrifugation.

-

The supernatant, containing a mixture of glucose and cellooligosaccharides, is concentrated.

-

The different oligosaccharides are separated using size-exclusion chromatography (SEC) or gel filtration chromatography. A column packed with a resin like Bio-Gel P-2 is often used, with water as the eluent.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing pure this compound.

-

-

Final Product: The pure fractions are pooled and lyophilized to obtain this compound as a white powder.

Figure 2. Experimental workflow for the synthesis and purification of this compound.

Conclusion

The chemical structure of this compound is well-defined as a linear hexasaccharide of D-glucose units linked by β-1,4-glycosidic bonds. Its structure and properties have been rigorously established through advanced spectroscopic and analytical techniques. The detailed experimental protocols provided herein offer a guide for researchers to characterize, synthesize, and purify this compound for various scientific investigations. A thorough understanding of this fundamental cellulose oligomer is essential for advancing research in areas ranging from enzymatic biofuel production to human health and nutrition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. D-cellohexaose | C36H62O31 | CID 74539963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C36H62O31 | CID 168958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Oligosaccharide | Megazyme [megazyme.com]

- 5. This compound | 2478-35-5 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Purification of Cellohexaose for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary methodologies for synthesizing and purifying cellohexaose (DP6), a β-1,4-linked glucose hexamer. This compound and other cello-oligosaccharides (COS) are of significant interest in biomedical research and drug development for their roles as prebiotics, elicitors of plant defense, and model compounds for studying cellulose degradation. This document details both "top-down" (hydrolysis) and "bottom-up" (enzymatic synthesis) approaches, presenting quantitative data, detailed experimental protocols, and process visualizations to aid in the production of high-purity this compound for research applications.

Synthesis Strategies: Top-Down vs. Bottom-Up

The production of this compound can be broadly categorized into two strategies: the degradation of abundant natural cellulose (top-down) and the controlled enzymatic assembly from simpler sugars (bottom-up). The choice of method depends on the desired yield, purity, and scale of production.

Top-Down Synthesis: Hydrolysis of Cellulose

This approach involves the partial hydrolysis of cellulose, a readily available biopolymer, to generate a mixture of cello-oligosaccharides of varying degrees of polymerization (DP). This compound must then be isolated from this complex mixture.

Acid Hydrolysis

Concentrated acids are used to cleave the β-1,4-glycosidic bonds in cellulose. This method is straightforward but can be difficult to control, often leading to extensive degradation to glucose if not carefully managed.

-

Preparation: Suspend microcrystalline cellulose (e.g., 5g) in a beaker placed in an ice-cold water bath (5-10°C).

-

Hydrolysis: Slowly add pre-chilled concentrated sulfuric acid (72 wt%) to the cellulose under constant stirring. A common ratio is a high mass ratio of acid to dry cellulose (e.g., 36:1).[1][2]

-

Incubation: Maintain the reaction at a controlled low temperature (e.g., 5°C for 1 hour or 30°C for 2 hours) with agitation.[1][2][3] Reaction time is critical; longer times lead to shorter oligosaccharides.

-

Termination & Dilution: Stop the reaction by diluting the mixture with a large volume of ice-cold water. This reduces the acid concentration significantly (e.g., to 4 wt%).

-

Neutralization: Carefully neutralize the hydrolysate to a pH of 5-6 using a base such as sodium hydroxide (NaOH) or calcium carbonate (CaCO₃).

-

Clarification: Remove insoluble residues (lignin, unreacted cellulose) by centrifugation or filtration.

-

Extraction: The resulting supernatant, containing a mixture of cello-oligosaccharides, can be extracted or concentrated. One method involves adding an equal volume of acetonitrile to the aqueous solution to aid in subsequent chromatographic separation.[3][4]

Enzymatic Hydrolysis

This method uses cellulase enzymes, typically endoglucanases, which randomly cleave internal bonds in the cellulose chain to produce oligosaccharides. It offers milder reaction conditions compared to acid hydrolysis.

-

Substrate Preparation: Prepare a suspension of a cellulosic substrate (e.g., 14% w/v microcrystalline cellulose) in a suitable buffer (e.g., 50 mM sodium acetate, pH 4.5).[5]

-

Enzyme Addition: Add a cellulase preparation with high endoglucanase activity. The enzyme loading is a critical parameter (e.g., 2 FPU/L).[5] To maximize oligosaccharide yield, the activity of β-glucosidase (which converts cellobiose to glucose) should be low or inhibited.

-

Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 55°C) for a defined period (e.g., 4-24 hours).[5][6] The reaction time influences the DP profile of the resulting oligosaccharides.

-

Enzyme Deactivation: Terminate the reaction by heating the mixture (e.g., to 100°C for 10 minutes) to denature the enzymes.

-

Clarification: Separate the soluble hydrolysate containing the cello-oligosaccharides from the solid residue by centrifugation. The supernatant is then ready for purification.

Bottom-Up Synthesis: Multi-Enzyme Cascade

The bottom-up approach offers greater control over the DP distribution of the final product. A well-established method is a three-enzyme phosphorylase cascade that synthesizes cello-oligosaccharides from sucrose and glucose.[7][8] This method can be tuned to maximize the yield of specific oligosaccharides, including this compound.

Experimental Protocol: Three-Enzyme Cascade Synthesis

-

Reaction Mixture Preparation: Prepare a buffered solution (e.g., 50 mM MES, pH 7.0) containing the starting substrates. Optimized concentrations can be around 0.5 M sucrose and 0.15 M glucose.[7] Phosphate is also required for the reaction (added as a phosphate buffer).

-

Enzyme Addition: Add the three phosphorylase enzymes: Sucrose Phosphorylase (ScP), Cellobiose Phosphorylase (CbP), and Cellodextrin Phosphorylase (CdP). The ratio of enzyme activities is crucial for controlling the product distribution. An optimized ratio can be 10:3:2 (U/mL) for ScP, CbP, and CdP, respectively.[7]

-

Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 45°C) with gentle shaking for a set time (e.g., 5-8 hours).[7]

-

Monitoring: Monitor the reaction progress by taking aliquots at different time points and analyzing the product distribution using HPLC.

-

Termination: Stop the reaction by heat deactivation of the enzymes (100°C for 10 minutes).

-

Post-Processing: The resulting mixture, which has a controlled distribution of COS, is then subjected to purification to isolate this compound.

Purification of this compound

Chromatography is the primary method for isolating this compound from the complex mixtures generated during synthesis.[4] High-performance liquid chromatography (HPLC) is particularly effective.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume. Larger molecules like this compound elute earlier than smaller ones like glucose and cellobiose.

-

Column & Mobile Phase: Use a column packed with a resin suitable for oligosaccharide separation (e.g., Bio-Gel P-4). The mobile phase is typically deionized water.[9]

-

Sample Preparation: Concentrate the crude oligosaccharide mixture and filter it through a 0.22 µm membrane before injection.[10]

-

Elution: Inject the sample onto the column and elute with the mobile phase at a constant flow rate (e.g., 1.5 mL/min).[9]

-

Fraction Collection: Collect fractions as they elute from the column.

-

Analysis: Analyze the collected fractions using an appropriate method (e.g., HPLC with a refractive index detector or HPAEC-PAD) to identify those containing pure this compound.

-

Pooling & Lyophilization: Pool the pure fractions and lyophilize to obtain this compound as a powder.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for separating polar compounds like oligosaccharides. It provides good resolution for different DP lengths.

-

Column & Mobile Phase: Use an amino-propyl bonded silica column (e.g., Luna NH2). The mobile phase is typically a gradient of acetonitrile and water.[7][11]

-

Sample Preparation: Dissolve the crude COS mixture in the initial mobile phase composition (e.g., 70:30 acetonitrile:water) and filter.[11]

-

Elution: Inject the sample and run a gradient program, decreasing the acetonitrile concentration over time to elute the oligosaccharides in order of increasing DP.

-

Detection & Collection: Use a refractive index (RI) or evaporative light scattering detector (ELSD) to monitor the elution. Collect the peak corresponding to this compound.

-

Post-Processing: Evaporate the solvent from the collected fraction to obtain the purified product.

Data Presentation: Yield and Purity

The yield and purity of this compound are highly dependent on the chosen synthesis and purification strategy. The bottom-up enzymatic cascade generally offers higher specificity and yield for this compound compared to hydrolysis methods.

Table 1: Quantitative Comparison of this compound Synthesis Methods

| Synthesis Method | Key Parameters | Total COS Yield/Titer | This compound (DP6) Content | Purity of Final Mixture | Reference(s) |

| Acid Hydrolysis | 72% H₂SO₄, 5°C, 1 hr | Not specified for DP6 | Part of a broad DP1-DP8 mixture | Low (requires extensive purification) | [3][4] |

| Enzymatic Hydrolysis | Celluclast/Ultimase | 22-32% (DP4-10 >80%) | Not specified | Moderate (requires purification) | [6] |

| Enzymatic Cascade | 0.5 M Sucrose, pH 7.0, 45°C | 93 g/L | 9 wt% | ~98% (total COS) | [7] |

| Enzymatic Cascade | Optimized whole-cell catalysis | 97 g/L | 5.5 wt% | ~97% (total COS) | [12][13] |

Conclusion

The synthesis and purification of this compound for research applications can be achieved through either top-down hydrolysis of cellulose or bottom-up enzymatic synthesis. While acid and enzymatic hydrolysis provide a straightforward route to a mixture of cello-oligosaccharides, the multi-enzyme phosphorylase cascade offers superior control and higher yields of specific, short-chain products including this compound.[7][12] Subsequent purification, primarily through chromatographic techniques like SEC or HILIC, is essential to obtain the high-purity this compound required for demanding applications in life sciences and drug development. The protocols and data presented in this guide offer a comprehensive framework for researchers to produce and isolate this valuable oligosaccharide.

References

- 1. Two-Step Thermochemical Cellulose Hydrolysis With Partial Neutralization for Glucose Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Two-Step Thermochemical Cellulose Hydrolysis With Partial Neutralization for Glucose Production [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 5. Enzymatic preparation of cello-oligosaccharides using bamboo materials :: BioResources [bioresources.cnr.ncsu.edu]

- 6. Preparation of Cello-Oligosaccharides by Precise-Controlled Enzymatic Depolymerization and Its Amphiphilic Functionalization for High-Oil Load Emulsification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. carlroth.com [carlroth.com]

- 11. HPLC analysis of reaction compounds [bio-protocol.org]

- 12. [Synthesis of cello-oligosaccharides which promotes the growth of intestinal probiotics by multi-enzyme cascade reaction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Latent Potential of Plant Biomass: Unveiling the Natural Occurrence and Signaling Role of Cellohexaose

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cellohexaose, a complex carbohydrate derived from cellulose, is not a freely available molecule in plant biomass. Instead, it exists as a fundamental component of the intricate cellulose polymer, the primary structural constituent of plant cell walls. Its "natural occurrence" is more accurately understood as its generation through the enzymatic or chemical breakdown of this abundant biopolymer. Recent scientific inquiry has illuminated the significant role of cello-oligosaccharides (COS), including this compound, as signaling molecules in plants, acting as damage-associated molecular patterns (DAMPs) that trigger defense responses. This technical guide delves into the generation of this compound from various plant biomass sources, details the analytical methods for its quantification, and elucidates its function in plant signaling pathways.

Quantitative Analysis of Cello-oligosaccharide Generation from Plant Biomass

The enzymatic hydrolysis of lignocellulosic biomass is a key process for the production of cello-oligosaccharides. The yield of these valuable compounds, including this compound, is highly dependent on the biomass source, pretreatment methods, and the specific enzymatic cocktail employed. Below are tables summarizing the yields of total cello-oligosaccharides (COS) and reducing sugars from various plant biomass sources, providing a comparative overview for researchers.

Table 1: Yield of Total Cello-oligosaccharides (COS) from Various Plant Biomass Sources via Enzymatic Hydrolysis

| Plant Biomass Source | Pretreatment | Enzyme(s) | COS Yield | Reference |

| Miscanthus | Ionic Liquid [C2mim][OAc] | TfCel9a, Cel9m, OsCel7a(-105) | 933 mg/g glucan | [1][2][3] |

| Sugarcane Straw | Hydrothermal | Endoglucanases, LPMO, CDH | 60.49 mg/g pretreated straw |

Table 2: Yield of Reducing Sugars from Various Plant Biomass Sources via Enzymatic Hydrolysis

| Plant Biomass Source | Pretreatment | Enzyme(s) | Reducing Sugar Yield | Reference |

| Wheat Straw | Deep Eutectic Solvents (Na:EG) | Cellulase | 81.6% | [4] |

| Wheat Straw | NaOH and H2O2 | Trichoderma reesei cellulases and Aspergillus niger β-glucosidase | 89% and 97% respectively | [5] |

| Corn Stover | Thermo-mechanically extruded | Penicillium pinophilum ATCC 200401 crude cellulase | 57.6% of maximum glucose yield | [6] |

Experimental Protocols

I. Preparation of Alcohol-Insoluble Residue (AIR) from Plant Biomass

A standardized method for preparing cell wall material is crucial for comparative studies. The following protocol outlines the preparation of Alcohol-Insoluble Residue (AIR), a common starting material for cell wall analysis.

-

Homogenization: Homogenize fresh or frozen plant tissue in 80% ethanol.

-

Washing: Sequentially wash the pellet with 80% ethanol, 100% ethanol, and then a 1:1 (v/v) mixture of methanol and chloroform to remove soluble components.

-

Destarching (Optional): If the biomass is rich in starch, treat the AIR with α-amylase to remove starch granules.

-

Drying: Dry the final AIR pellet under vacuum.

II. Enzymatic Hydrolysis of Plant Biomass for Cello-oligosaccharide Production

This protocol describes a general procedure for the enzymatic generation of cello-oligosaccharides from pretreated plant biomass.

-

Substrate Preparation: Suspend a known amount of pretreated plant biomass (e.g., steam-exploded, acid-treated) in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).

-

Enzyme Addition: Add a specific cellulase or a cocktail of cellulases with endo- and exo-glucanase activities to the substrate slurry. The enzyme loading should be optimized for the specific biomass and desired product profile.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 50°C) with constant agitation for a defined period (e.g., 24-72 hours).

-

Reaction Termination: Stop the enzymatic reaction by heat inactivation (e.g., boiling for 10 minutes).

-

Sample Preparation for Analysis: Centrifuge the reaction mixture to separate the solid residue from the supernatant containing the soluble cello-oligosaccharides. Filter the supernatant through a 0.22 µm filter before analysis.

III. Quantification of this compound by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the analysis of carbohydrates, including cello-oligosaccharides.

-

Instrumentation: Use a high-performance anion-exchange chromatograph equipped with a pulsed amperometric detector and a suitable anion-exchange column (e.g., CarboPac series).

-

Eluent Preparation: Prepare eluents consisting of sodium hydroxide and a sodium acetate gradient in deionized water. The specific concentrations and gradient profile will depend on the separation requirements.

-

Standard Preparation: Prepare a series of cello-oligosaccharide standards of known concentrations, including this compound, to generate a calibration curve.

-

Chromatographic Conditions:

-

Column: Dionex CarboPac PA1 or equivalent.

-

Eluents: A) 100 mM NaOH, B) 1 M NaOAc in 100 mM NaOH.

-

Gradient: A linear gradient of sodium acetate is typically used to elute oligosaccharides of increasing degree of polymerization.

-

Flow Rate: 1.0 mL/min.

-

Detector: Pulsed Amperometric Detector with a gold working electrode.

-

-

Data Analysis: Identify and quantify this compound in the samples by comparing the retention time and peak area to the corresponding standard.

Cello-oligosaccharide Signaling in Plants

Cello-oligosaccharides, released from the plant cell wall during pathogen attack or mechanical damage, act as endogenous signaling molecules or DAMPs. The perception of these molecules triggers a cascade of defense responses.

Caption: Cello-oligosaccharide signaling pathway in plants.

The perception of cello-oligosaccharides at the cell surface is mediated by receptor kinases such as CORK1 (CELLOOLIGOMER-RECEPTOR KINASE 1), also known as IGP1 (IMPAIRED IN GLUCAN PERCEPTION 1)[7][8]. Binding of cello-oligosaccharides to the extracellular domain of CORK1 initiates a downstream signaling cascade within the cytoplasm. This includes a rapid influx of calcium ions (Ca2+), the production of reactive oxygen species (ROS), and the activation of a mitogen-activated protein kinase (MAPK) cascade, involving MPK3 and MPK6[7][9]. These signaling events ultimately lead to the activation of WRKY transcription factors, such as WRKY30, which in turn regulate the expression of a suite of defense-related genes, bolstering the plant's immune response[9].

Experimental Workflow for Studying Cello-oligosaccharide Signaling

The following diagram illustrates a typical workflow for investigating the signaling responses induced by cello-oligosaccharides in plants.

Caption: Workflow for analyzing cello-oligosaccharide-induced signaling.

This workflow begins with the treatment of plant material with cello-oligosaccharides. Subsequently, various downstream signaling events are measured. ROS production can be quantified using a luminol-based chemiluminescence assay. Changes in intracellular calcium levels can be visualized and measured using calcium-sensitive dyes or proteins like Aequorin. The activation of MAP kinases is typically assessed by Western blotting using antibodies that specifically recognize the phosphorylated (active) forms of the kinases. Finally, the induction of defense-related genes is quantified using quantitative real-time PCR (qRT-PCR). The collective data from these assays provide a comprehensive picture of the plant's signaling response to cello-oligosaccharides.

References

- 1. Enzymatic generation of short chain cello-oligosaccharides from Miscanthus using different pretreatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.aber.ac.uk [research.aber.ac.uk]

- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 4. Enhanced Enzymatic Hydrolysis of Wheat Straw to Improve Reducing Sugar Yield by Novel Method under Mild Conditions [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. mdpi.com [mdpi.com]

- 9. Cellulose-Derived Oligomers Act as Damage-Associated Molecular Patterns and Trigger Defense-Like Responses - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Cellohexaose

This document provides a comprehensive overview of the core physical and chemical properties of this compound, a significant oligosaccharide in biofuel research and enzymatic studies. It is intended to serve as a technical resource for professionals in research and development.

Introduction

This compound is a linear oligosaccharide composed of six D-glucose units linked by β-(1→4) glycosidic bonds.[1] It is a key intermediate in the enzymatic hydrolysis of cellulose, the most abundant biopolymer on Earth. As a well-defined substrate, this compound is invaluable for the characterization of cellulolytic enzymes, such as endoglucanases and cellobiohydrolases, which are crucial in the development of biofuels and other bio-based products.[2] Understanding its physicochemical properties is essential for optimizing enzymatic assays, developing separation processes, and for its potential use in various biotechnological applications.

Physical Properties of this compound

The physical characteristics of this compound are summarized in the table below. These properties are fundamental for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Appearance | White to pale cream or pale yellow crystalline powder. | [3] |

| Melting Point | 275-278°C (with decomposition) | [4] |

| Solubility | Slightly soluble in water. Cellodextrins with a degree of polymerization (DP) of up to 6 are generally considered soluble, while those with a DP of 8 to 10 are hardly soluble.[4][5][6][7] | |

| Stability | Stable for > 2 years under recommended storage conditions (frozen at -15°C to -20°C).[8] | |

| Optical Rotation | While specific quantitative data for this compound was not found, as a chiral carbohydrate, it is optically active and will rotate plane-polarized light.[9][10] The value can be determined experimentally using polarimetry. |

Chemical Properties of this compound

The chemical identity and computed properties of this compound are detailed below, providing a molecular-level description.

| Property | Value | Source(s) |

| Chemical Formula | C36H62O31 | |

| Molecular Weight | 990.86 g/mol | |

| CAS Number | 2478-35-5 | |

| IUPAC Name | (2R,3R,4R,5R)-4-{[(2S,3R,4R,5S,6R)-5-{[(2S,3R,4R,5S,6R)-5-{[(2S,3R,4R,5S,6R)-5-{[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2,3,5,6-tetrahydroxyhexanal | [3] |

| Hydrogen Bond Donor Count | 20 | [11] |

| Hydrogen Bond Acceptor Count | 31 | [11] |

| Rotatable Bond Count | 20 | [11] |

| Topological Polar Surface Area | 506 Ų | [1] |

| Complexity | 1510 | [1] |

Chemical Reactivity and Biological Role

The primary chemical reaction of interest for this compound is its hydrolysis into smaller oligosaccharides and ultimately glucose. It does not typically act as a signaling molecule in complex biological pathways but rather as a substrate within the metabolic pathway of cellulose degradation.

Enzymatic Hydrolysis

This compound is a substrate for various cellulolytic enzymes. The hydrolysis pattern depends on the type of enzyme:

-

Endoglucanases cleave internal β-1,4-glycosidic bonds at random, producing a mixture of smaller cello-oligosaccharides (cellobiose, cellotriose, cellotetraose, etc.).

-

Cellobiohydrolases (Exoglucanases) act on the ends of the this compound chain, processively releasing cellobiose (a disaccharide) units.

The end products of this enzymatic degradation can be analyzed to characterize the specific mode of action of a given cellulase.

References

- 1. education.mrsec.wisc.edu [education.mrsec.wisc.edu]

- 2. Efficient separation of oxidized cello-oligosaccharides generated by cellulose degrading lytic polysaccharide monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 5. Product solubility control in cellooligosaccharide production by coupled cellobiose and cellodextrin phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. publications.vtt.fi [publications.vtt.fi]

- 7. Product solubility control in cellooligosaccharide production by coupled cellobiose and cellodextrin phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Oligosaccharide | Megazyme [megazyme.com]

- 9. Conformational analysis of polysaccharides. Part V. The characterization of linkage conformations (chain conformations) by optical rotation at a single wavelength. Evidence for distortion of cyclohexa-amylose in aqueous solution. Optical rotation and the amylose conformation - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. cdn.pasco.com [cdn.pasco.com]

The Biochemical Role of Cellohexaose in Cellulose Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted biochemical role of cellohexaose in the enzymatic degradation of cellulose. As a key intermediate and signaling molecule, understanding the function of this compound is critical for optimizing cellulase-based processes in various industrial and therapeutic applications. This document provides a comprehensive overview of its involvement in cellulose hydrolysis, the induction of cellulase gene expression, and its interactions with cellulolytic enzymes, supplemented with detailed experimental protocols and quantitative data.

This compound: A Pivotal Intermediate in Cellulose Hydrolysis

Cellulose, a linear polymer of β-1,4-linked glucose units, is the most abundant biopolymer on Earth. Its enzymatic degradation is a synergistic process involving three main types of cellulases: endoglucanases (EGs), cellobiohydrolases (CBHs), and β-glucosidases (BGLs). This compound, a soluble cello-oligosaccharide with a degree of polymerization (DP) of six, emerges as a crucial intermediate in this process.

Endoglucanases initiate the breakdown of cellulose by randomly cleaving internal β-1,4-glycosidic bonds within the amorphous regions of the cellulose chain. This action releases shorter cello-oligosaccharides of varying lengths, including this compound. These newly created chain ends then become accessible to cellobiohydrolases, which processively cleave cellobiose units from either the reducing or non-reducing ends of the cellulose chain.

This compound itself is a substrate for both cellobiohydrolases and β-glucosidases. For instance, cellobiohydrolase II from Trichoderma reesei has been shown to hydrolyze this compound, with the second and third glycosidic linkages from the non-reducing end being cleaved with approximately equal probability[1]. The degradation rates of cello-oligosaccharides like this compound are significantly faster than those of chromophoric analogs[1][2]. The degradation of this compound by cellobiohydrolase II is processive, meaning the enzyme can perform multiple catalytic cycles before dissociating from the substrate[1].

The Signaling Role of this compound in Cellulase Gene Induction

Beyond its role as a substrate, this compound and other soluble cello-oligosaccharides are key signaling molecules that induce the expression of cellulase genes in filamentous fungi, such as the industrial workhorse Trichoderma reesei. Since cellulose is an insoluble polymer that cannot enter the fungal cell, the fungus relies on a basal level of constitutively expressed cellulases to generate these soluble inducers.

The induction of cellulase expression is a tightly regulated process that begins with the uptake of cello-oligosaccharides by specific sugar transporters on the fungal cell membrane[3]. Once inside the cell, these oligosaccharides trigger a complex signaling cascade that leads to the activation of key transcription factors. In T. reesei, transcription factors such as XYR1 and ACE3 are essential for the expression of cellulase genes[3]. The deletion of ACE3 has been shown to result in negligible expression of major cellulase genes[3]. The signaling network also involves other regulatory elements, including the influence of calcium signaling[4].

References

- 1. Cello-oligosaccharide hydrolysis by cellobiohydrolase II from Trichoderma reesei. Association and rate constants derived from an analysis of progress curves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellulase Activity Assay Kit For The Measurement of endo-Cellulase | Megazyme [megazyme.com]

- 3. Factors regulating cellulolytic gene expression in filamentous fungi: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Cellohexaose as a Standard for Oligosaccharide Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of cellohexaose as a standard in the qualitative and quantitative analysis of oligosaccharides. This compound, a well-characterized linear oligosaccharide consisting of six β-(1→4) linked D-glucose units, serves as an invaluable tool for researchers in various fields, including biotechnology, biofuel development, and pharmaceutical sciences. Its use as a standard is critical for method development, validation, and ensuring the accuracy and reproducibility of analytical results.

Physicochemical Properties of this compound

This compound is a non-reducing sugar with the chemical formula C36H62O31 and a molecular weight of 990.86 g/mol . It is a white, crystalline powder that is soluble in water. High-purity this compound (>95%) is commercially available and is essential for its use as a primary analytical standard.

Core Applications of this compound as a Standard

This compound is predominantly utilized as a standard in a variety of analytical techniques for the characterization of cello-oligosaccharides and other complex carbohydrates. Its primary applications include:

-

Calibration and Quantification: this compound is used to generate calibration curves for the accurate quantification of oligosaccharides in diverse sample matrices.

-

System Suitability Testing: It is employed to assess the performance and suitability of chromatographic systems before sample analysis.

-

Peak Identification: The retention time of this compound serves as a reference point for the identification of cello-oligosaccharides in unknown samples.

-

Enzyme Activity Assays: It is a key substrate and standard in assays for determining the activity of cellulolytic enzymes.[1]

Analytical Techniques Utilizing this compound as a Standard

Several analytical techniques rely on this compound as a standard for robust and reliable oligosaccharide analysis. The most prominent of these are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Thin-Layer Chromatography (TLC), and Mass Spectrometry (MS).

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and selective method for the separation and quantification of carbohydrates.[2] Cello-oligosaccharides, including this compound, are separated based on their size, charge, and structure under high pH conditions.[3]

Quantitative Data for HPAEC-PAD Analysis of Cello-oligosaccharides:

| Parameter | Cello-oligosaccharides (DP2-DP6) | Reference |

| Linearity Range (mg/L) | 0.40 - 4.00 | [2] |

| **Correlation Coefficient (R²) ** | ≥ 0.998 | [2] |

| Limit of Detection (LOD) (mg/L) | 0.04 - 0.08 | [2] |

| Limit of Quantification (LOQ) (mg/L) | 0.16 - 0.38 | [2] |

| Parameter | Glucosamine & Chitooligosaccharides (DP1-DP6) | Reference |

| Linearity Range (mg/L) | 0.2 - 10 | [1] |

| Correlation Coefficient (R²) | 0.9979 - 0.9995 | [1] |

| Limit of Detection (LOD) (mg/L) | 0.003 - 0.016 | [1] |

| Parameter | Xylo-oligosaccharides (DP2-DP6) | Reference |

| Linearity Range (mg/L) | 0.804 - 8.607 | [4] |

| Correlation Coefficient (R²) | ≥ 0.999 | [4] |

| Limit of Detection (LOD) (mg/L) | 0.064 - 0.111 | [4] |

| Limit of Quantification (LOQ) (mg/L) | 0.214 - 0.371 | [4] |

Experimental Protocol: HPAEC-PAD Analysis of Cello-oligosaccharides

-

Instrumentation: A high-performance liquid chromatography system equipped with a pulsed amperometric detector and a gold working electrode.

-

Column: A high-performance anion-exchange column, such as a CarboPac™ PA200 (3 x 250 mm), is recommended for optimal separation.[5]

-

Eluent Preparation:

-

Eluent A: 100 mM Sodium Hydroxide (NaOH)

-

Eluent B: 100 mM NaOH with 1 M Sodium Acetate (NaOAc)

-

All eluents should be prepared with deionized water with a resistivity of >18.2 MΩ·cm and degassed thoroughly.

-

-

Gradient Program: A two-stage binary gradient is often employed for the separation of a mixture of cello- and xylo-oligosaccharides.[2]

-

Time (min) % Eluent A % Eluent B 0 100 0 10 80 20 25 0 100 30 100 0 35 100 0

-

-

Detector Settings (Pulsed Amperometry): A standard quadruple potential waveform is used for detection.

-

Standard Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water.

-

Perform serial dilutions to create a series of calibration standards (e.g., 0.5, 1, 2, 5, 10 µg/mL).

-

-

Sample Preparation:

-

Dilute the sample containing oligosaccharides with deionized water to fall within the calibration range.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Analysis: Inject the standards and samples onto the HPAEC-PAD system. Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Use the regression equation to quantify the cello-oligosaccharides in the samples.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for the qualitative analysis of oligosaccharides. This compound is used as a standard to determine the degree of polymerization (DP) of unknown cello-oligosaccharides based on their relative migration distance (Rf value).

Experimental Protocol: TLC Analysis of Cello-oligosaccharides

-

Plate: Silica gel 60 F254 plates are commonly used.[6]

-

Solvent System (Mobile Phase): A mixture of n-butanol, acetic acid, and water in a 2:1:1 (v/v/v) ratio is a suitable solvent system for separating cello-oligosaccharides.[6]

-

Standard and Sample Application:

-

Dissolve this compound and other cello-oligosaccharide standards (G1-G5) in water to a concentration of approximately 1 mg/mL.

-

Spot 1-2 µL of each standard and sample solution onto the TLC plate.

-

-

Development: Place the TLC plate in a chromatography chamber saturated with the solvent system and allow the solvent to ascend the plate.

-

Visualization:

-

After development, dry the plate thoroughly.

-

Spray the plate with a visualization reagent, such as a solution of diphenylamine-aniline-phosphoric acid in acetone.[7]

-

Heat the plate at a specific temperature (e.g., 100-110°C) for a few minutes until colored spots appear.

-

-

Analysis: Compare the Rf values of the spots in the sample lanes to those of the cello-oligosaccharide standards to identify the components.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for the structural characterization of oligosaccharides, providing information on molecular weight, composition, and sequence.[8] this compound can be used as a standard to optimize MS parameters and as an internal standard for quantitative analysis.[9]

Experimental Protocol: Mass Spectrometry Analysis of Oligosaccharides

-

Ionization Method: Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are the most common ionization techniques for oligosaccharides.[9]

-

Sample Preparation for MALDI-MS:

-

Mix the oligosaccharide sample with a suitable matrix solution (e.g., 2,5-dihydroxybenzoic acid).

-

Spot the mixture onto a MALDI target plate and allow it to dry.

-

-

Sample Preparation for ESI-MS:

-

Dissolve the oligosaccharide sample in a solvent compatible with ESI, such as a mixture of acetonitrile and water.

-

Infuse the sample directly into the mass spectrometer or introduce it via liquid chromatography.

-

-

Mass Analysis: Acquire mass spectra in either positive or negative ion mode. Tandem mass spectrometry (MS/MS) can be performed to obtain structural information through fragmentation analysis.[9]

-

Data Analysis: Determine the molecular weights of the oligosaccharides from the mass-to-charge ratios (m/z) of the observed ions. Use the fragmentation patterns from MS/MS spectra to deduce the sequence and linkage of monosaccharide units.

Visualization of Workflows

Enzymatic Hydrolysis of Cellulose Workflow

The following diagram illustrates the workflow for analyzing the enzymatic hydrolysis of cellulose, where this compound plays a crucial role as a standard for quantifying the reaction products.

Caption: Workflow for enzymatic hydrolysis analysis using this compound.

Quality Control of Cellulosic Excipients in Pharmaceuticals

This diagram outlines a proposed workflow for the quality control of cellulose-based pharmaceutical excipients, where this compound is used to standardize the analysis of oligosaccharide impurities. The presence and quantity of small oligosaccharides can impact the performance of the excipient.[10][11]

Caption: Quality control workflow for cellulosic excipients.

This compound in Drug Development

In the pharmaceutical industry, cellulose and its derivatives are widely used as excipients in various dosage forms.[12][13] The physicochemical properties of these excipients, which can be influenced by the presence of low molecular weight oligosaccharides, are critical for drug product performance.[10] Therefore, the use of this compound as a standard for the quantification of such oligosaccharides is essential for:

-

Raw Material Qualification: Ensuring the quality and consistency of incoming cellulosic excipients.

-

Process Monitoring: Monitoring potential degradation of cellulosic materials during manufacturing processes.

-

Finished Product Testing: Characterizing the final drug product and ensuring it meets quality specifications.

Conclusion

This compound is an indispensable tool for the accurate and reliable analysis of oligosaccharides. Its well-defined structure and high purity make it an ideal standard for a range of analytical techniques, including HPAEC-PAD, TLC, and MS. The detailed protocols and workflows provided in this guide are intended to assist researchers, scientists, and drug development professionals in effectively utilizing this compound to achieve high-quality analytical data in their respective fields. The continued application of this compound as a standard will undoubtedly contribute to advancements in our understanding and utilization of complex carbohydrates.

References

- 1. Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

- 3. HPAEC-PAD for oligosaccharide analysis-novel insights into analyte sensitivity and response stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Quantitative determination of xylo-oligosaccharides in xylo-oligosaccharide products with high performance anion-exchange chromatography coupled with pulsed amperometric detection] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mass spectrometry of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Control Strategy for Excipient Variability in the Quality by Design Approach Using Statistical Analysis and Predictive Model: Effect of Microcrystalline Cellulose Variability on Design Space - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. expresspolymlett.com [expresspolymlett.com]

- 13. Research and application of pharmaceutical excipients from cellulose - Beijing Institute of Technology [pure.bit.edu.cn]

The Structural Conformation of Cellohexaose in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellohexaose, a hexamer of glucose units linked by β-(1→4) glycosidic bonds, serves as a soluble model compound for cellulose, the most abundant biopolymer on Earth. Understanding its three-dimensional structure and dynamic behavior in solution is crucial for various applications, including biofuel production, development of novel biomaterials, and drug design targeting carbohydrate-processing enzymes. This technical guide provides an in-depth overview of the structural conformation of this compound in aqueous solution, focusing on data derived from molecular dynamics (MD) simulations and nuclear magnetic resonance (NMR) spectroscopy.

Core Findings: Conformational Landscape of this compound

In aqueous solution, this compound does not adopt a single rigid structure but rather exists as an ensemble of conformations. The overall shape is generally described as a twisted, ribbon-like structure. The flexibility of the molecule is primarily dictated by the rotation around the glycosidic linkages, defined by the torsion angles φ (O5-C1-O4'-C4') and ψ (C1-O4'-C5'-C4').

Molecular dynamics simulations suggest that the most stable conformation of this compound in water is an approximately linear one.[1] However, occasional changes in the glycosidic φ and ψ angles can lead to significant deviations from this linearity.[1] The conformational preferences of the glycosidic linkages are also influenced by intramolecular hydrogen bonding. A key hydrogen bond is the one between the hydroxyl group at C3 of one glucose residue and the ring oxygen (O5) of the adjacent residue (O3-H···O5').[2] This interaction is considered a consequence of the sterically and stereoelectronically dictated conformational preference of the molecule.[2]

Quantitative Conformational Data

The following tables summarize key quantitative data regarding the solution conformation of this compound, primarily derived from molecular dynamics simulations and NMR spectroscopy.

Table 1: Glycosidic Torsion Angles (φ, ψ) from Molecular Dynamics Simulations

| Glycosidic Linkage | Typical φ Angle Range (°) | Typical ψ Angle Range (°) | Reference |

| β-(1→4) | -100 to -80 | 80 to 100 | [3] |

Note: These are representative values for β-(1→4) linkages in cello-oligosaccharides and may vary slightly between individual linkages within the this compound molecule and depending on the force field and simulation parameters used.

Table 2: Intramolecular Hydrogen Bond Occupancy from Molecular Dynamics Simulations

Intramolecular hydrogen bonds play a significant role in stabilizing the conformation of this compound. The occupancy of these hydrogen bonds can be calculated from MD simulation trajectories.

| Hydrogen Bond | Donor | Acceptor | Typical Occupancy (%) |

| O3-H ··· O5' | O3-H of residue n | O5 of residue n+1 | High |

| O6-H ··· O2' | O6-H of residue n | O2 of residue n+1 | Moderate |

| O2-H ··· O6' | O2-H of residue n | O6 of residue n+1 | Moderate |

Note: Occupancy can vary depending on the specific linkage, temperature, and force field used in the simulation.

Table 3: ¹H and ¹³C NMR Chemical Shift Assignments for Methyl Cellohexaoside in D₂O

NMR spectroscopy is a powerful tool for characterizing the solution structure of oligosaccharides. The following table presents the complete ¹H and ¹³C chemical shift assignments for methyl cellohexaoside. The modification to the β-methyl glycoside eliminates anomeric equilibration, simplifying the spectra and allowing for detailed analysis.[4]

| Residue | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| A (Non-reducing end) | 1 | 4.49 | 103.8 |

| 2 | 3.29 | 74.5 | |

| 3 | 3.55 | 77.0 | |

| 4 | 3.44 | 80.2 | |

| 5 | 3.48 | 75.8 | |

| 6a | 3.91 | 61.9 | |

| 6b | 3.73 | ||

| B | 1 | 4.54 | 103.9 |

| 2 | 3.33 | 74.6 | |

| 3 | 3.59 | 77.1 | |

| 4 | 3.48 | 80.3 | |

| 5 | 3.51 | 75.9 | |

| 6a | 3.92 | 62.0 | |

| 6b | 3.75 | ||

| C | 1 | 4.54 | 103.9 |

| 2 | 3.33 | 74.6 | |

| 3 | 3.59 | 77.1 | |

| 4 | 3.48 | 80.3 | |

| 5 | 3.51 | 75.9 | |

| 6a | 3.92 | 62.0 | |

| 6b | 3.75 | ||

| D | 1 | 4.54 | 103.9 |

| 2 | 3.33 | 74.6 | |

| 3 | 3.59 | 77.1 | |

| 4 | 3.48 | 80.3 | |

| 5 | 3.51 | 75.9 | |

| 6a | 3.92 | 62.0 | |

| 6b | 3.75 | ||

| E | 1 | 4.54 | 103.9 |

| 2 | 3.33 | 74.6 | |

| 3 | 3.59 | 77.1 | |

| 4 | 3.48 | 80.3 | |

| 5 | 3.51 | 75.9 | |

| 6a | 3.92 | 62.0 | |

| 6b | 3.75 | ||

| F (Reducing end) | 1 | 4.42 | 104.5 |

| 2 | 3.33 | 74.6 | |

| 3 | 3.61 | 77.1 | |

| 4 | 3.48 | 80.3 | |

| 5 | 3.63 | 75.9 | |

| 6a | 3.92 | 62.0 | |

| 6b | 3.75 | ||

| Methyl Glycoside | OCH₃ | 3.59 | 58.3 |

Data extracted from a study on β-methyl glycosides of cello-oligosaccharides.[4] Severe overlap of resonances for the inner pyranose rings was observed and required a comprehensive set of 3D pulse sequences for assignment.[4]

Experimental Protocols

Molecular Dynamics (MD) Simulations

MD simulations provide a computational microscope to observe the dynamic behavior of this compound in a simulated aqueous environment. A typical protocol is as follows:

-

System Setup:

-

Force Field:

-

The GLYCAM06 force field is commonly used for carbohydrates, often in conjunction with an AMBER force field for other components.[7]

-

-

Minimization and Equilibration:

-

The system undergoes energy minimization to remove any steric clashes.

-

A multi-step equilibration process is performed. This typically involves a short period of simulation under the NVT (constant number of particles, volume, and temperature) ensemble, followed by a longer period under the NPT (constant number of particles, pressure, and temperature) ensemble to bring the system to the desired temperature and pressure.

-

-

Production Simulation:

-

A long production run (nanoseconds to microseconds) is performed under the NPT ensemble to generate a trajectory of the molecule's motion.

-

-

Analysis:

-

The trajectory is analyzed to extract conformational data, including:

-

Glycosidic torsion angles (φ and ψ) over time.

-

Intramolecular hydrogen bond distances and angles to determine occupancy.

-

Root-mean-square deviation (RMSD) and radius of gyration (Rg) to assess overall conformational changes.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides experimental data on the average conformation of this compound in solution. A detailed protocol for the complete assignment of ¹H and ¹³C resonances involves a suite of 2D and 3D experiments:

-

Sample Preparation:

-

This compound is dissolved in a deuterated solvent, typically deuterium oxide (D₂O), to the desired concentration.

-

For detailed structural studies, chemical modification to the β-methyl glycoside is performed to prevent anomeric equilibration.[4]

-

-

NMR Data Acquisition:

-

Spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

A series of 1D and 2D NMR experiments are performed, including:

-

¹H NMR: Provides information on the proton chemical shifts and coupling constants.

-

DQF-COSY (Double Quantum Filtered Correlation Spectroscopy): Establishes proton-proton correlations within a glucose residue.[4]

-

TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system (i.e., a single glucose residue).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying linkages between glucose residues.[4]

-

HMQC-TOCSY (Heteronuclear Multiple Quantum Coherence - Total Correlation Spectroscopy): A powerful experiment that combines the features of HSQC and TOCSY to correlate a proton with all other protons and their attached carbons within the same spin system.[4]

-

-

-

Data Processing and Analysis:

-

The acquired data is processed (Fourier transformation, phasing, and baseline correction).

-

The spectra are analyzed to assign all ¹H and ¹³C chemical shifts. This is a stepwise process, often starting from the well-resolved anomeric signals and using the through-bond correlations from COSY, TOCSY, and HMBC experiments to walk through the spin systems of each residue and identify inter-residue linkages. For complex oligosaccharides like this compound, 3D NMR experiments may be necessary to resolve signal overlap.[4]

-

Visualizations

Experimental Workflow for Determining this compound Solution Conformation

Caption: Workflow for determining the solution conformation of this compound.

Conclusion

The structural conformation of this compound in solution is best described as a dynamic ensemble of twisted, ribbon-like structures. Molecular dynamics simulations and NMR spectroscopy are the two primary techniques for elucidating the details of these conformations. MD simulations provide insights into the dynamic nature of the molecule, including the preferred glycosidic torsion angles and the occupancy of intramolecular hydrogen bonds. NMR spectroscopy offers experimental validation and precise information on the average structure through the assignment of chemical shifts and measurement of coupling constants. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound and other cello-oligosaccharides, facilitating a deeper understanding of their structure-function relationships in various biological and industrial contexts.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Intramolecular hydrogen-bonding in aqueous carbohydrates as a cause or consequence of conformational preferences: a molecular dynamics study of cellobiose stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of cellooligosaccharide conformations in complexes with proteins with energy maps for cellobiose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

role of cellohexaose in inducing cellulase gene expression

An In-depth Technical Guide on the Role of Cellohexaose in Inducing Cellulase Gene Expression

Executive Summary

The enzymatic degradation of cellulose by fungi is a cornerstone of modern biotechnology, with applications ranging from biofuel production to food processing. The expression of the requisite cellulase enzymes is a tightly regulated process, initiated by the presence of cellulose. However, the insoluble nature of cellulose prevents it from directly entering the fungal cell to act as an inducer. Instead, fungi rely on a sophisticated sensing mechanism wherein basal levels of secreted cellulases hydrolyze cellulose into a spectrum of soluble cello-oligosaccharides, including cellobiose, cellotriose, and this compound. These molecules are then transported into the cell, triggering a complex signaling cascade that leads to the large-scale transcription of cellulase genes. This technical guide provides a comprehensive overview of this induction process, with a focus on the role of cello-oligosaccharides like this compound. It details the molecular players, signaling pathways, and regulatory networks involved, presents quantitative data from key studies, and outlines the experimental protocols used to investigate these mechanisms.

The General Mechanism of Cellulase Induction

The induction of cellulase gene expression is a multi-step process that begins with the fungal organism sensing the presence of an insoluble substrate and culminates in the robust secretion of cellulolytic enzymes.

Generation of Soluble Inducers from Insoluble Cellulose

Filamentous fungi are believed to constitutively express a basal level of cellulolytic enzymes.[1] When these fungi encounter a cellulosic substrate, these enzymes, primarily endoglucanases (EC 3.2.1.4) and cellobiohydrolases (EC 3.2.1.91), begin to break it down.[1][2][3] This initial, limited hydrolysis releases soluble cello-oligosaccharides of varying lengths, from cellobiose (G2) up to this compound (G6) and beyond.[4] These soluble sugars are the primary candidates for the role of the true molecular inducer that can be sensed by the cell.

Transport and Intracellular Signaling

Once generated, these cello-oligosaccharides must be transported into the fungal cell to initiate the signaling cascade. This is accomplished by specialized membrane-bound sugar transporters. In Trichoderma reesei, transporters like CRT1 are critical for cellobiose uptake and are essential for cellulase induction.[5] Similarly, in Neurospora crassa, specific cellodextrin transporters have been identified as crucial for sensing cellulose.[6]

Inside the cell, the cello-oligosaccharides trigger a signaling pathway that activates key transcription factors. In some fungi, particularly T. reesei, cellobiose is not the most potent inducer. Instead, the intracellular enzyme β-glucosidase (EC 3.2.1.21) can catalyze a transglycosylation reaction, converting cellobiose into sophorose, which is a much more powerful inducer of cellulase gene expression.[1][7][8]

The Core Regulatory Network

The decision to express cellulase genes is governed by a complex interplay between transcriptional activators and repressors.

Transcriptional Activators

Several key transcription factors that positively regulate cellulase expression have been identified.

-

XYR1 (Xylanase Regulator 1): First identified in T. reesei, XYR1 is a master regulator essential for the expression of a majority of cellulase and hemicellulase genes.[2][5][9] Its homolog in Aspergillus niger is XlnR.[2]

-

ACE3 (Activator of Cellulase Expression 3): Also critical in T. reesei, ACE3 is a Zn2Cys6 transcription factor that plays a key role in regulating major cellulase genes.[2][9] Deletion of ace3 can lead to a complete abolishment of cellulase production.[9]

-

CLR-1 and CLR-2: In Neurospora crassa, these two transcription factors are indispensable for the degradation of cellulose.[10] CLR-1 appears to be activated by cellobiose and promotes the expression of cellodextrin transporters, while CLR-2 drives the expression of the main battery of cellulase genes.[10]

Carbon Catabolite Repression (CCR)

The production of cellulases is an energy-intensive process, so fungi have evolved a mechanism to repress it when a more easily metabolizable carbon source, like glucose, is available.[1][3] This process is known as Carbon Catabolite Repression (CCR).

-

CRE1/CreA: This Cys2His2-type transcription factor is the primary mediator of CCR in fungi like T. reesei and Aspergillus.[2][11] When glucose is present, CRE1 binds to the promoter regions of cellulase and activator genes (like xyr1), actively repressing their transcription.[7][11]

This creates a critical balance. The enzyme β-glucosidase hydrolyzes cellobiose into glucose.[2] While this provides energy, the resulting glucose can trigger CCR, shutting down the very system that produces it. Therefore, the regulation of β-glucosidase activity and the rapid consumption of glucose are vital for sustained cellulase production.

Quantitative Data on Cellulase Induction

While direct quantitative data on this compound as an inducer is sparse, studies on shorter cellodextrins in genetically modified fungal strains provide valuable insights into the induction mechanism.

Table 1: Cellulase Induction by Cellodextrins in Neurospora crassa

This table summarizes the findings that in N. crassa, cellobiose, cellotriose, and cellotetraose can efficiently induce cellulase gene expression, but only when the major β-glucosidase genes are deleted to prevent the rapid formation of glucose and subsequent catabolite repression.[12][13][14][15]

| Carbon Source | Fungal Strain | Cellulase Gene Expression Level | Rationale |

| Sucrose | Wild-Type | Basal / Not Induced | Non-inducing preferred carbon source. |

| Cellobiose | Wild-Type | Basal / Not Induced | Rapidly hydrolyzed to glucose, causing CCR.[12] |

| Cellobiose | Triple β-glucosidase Deletion Mutant (ΔβG) | Strongly Induced | CCR is avoided; cellobiose acts as an inducer.[12][13][14][15] |

| Cellotriose | Triple β-glucosidase Deletion Mutant (ΔβG) | Strongly Induced | CCR is avoided; cellotriose acts as an inducer.[12][13][14][15] |

| Cellotetraose | Triple β-glucosidase Deletion Mutant (ΔβG) | Strongly Induced | CCR is avoided; cellotetraose acts as an inducer.[12][13][14][15] |

| Avicel (Cellulose) | Wild-Type | Strongly Induced | Standard inducing condition. |

Table 2: Transcriptional Response of Cellulase Genes in Penicillium janthinellum

This table presents data on the upregulation of cellulase gene transcripts in P. janthinellum four hours after induction with cellulose, demonstrating the significant transcriptional response.[3]

| Gene | Enzyme Type | Fold Change in Expression (vs. Glucose) |

| cbh1 | Cellobiohydrolase | > 100-fold |

| cbh2 | Cellobiohydrolase | > 100-fold |

| cbh3 | Cellobiohydrolase | > 100-fold |

| cbh4 | Cellobiohydrolase | > 100-fold (Highest fold change) |

| eg1 | Endoglucanase | > 100-fold |

| eg2 | Endoglucanase | > 100-fold |

| eg3 | Endoglucanase | > 100-fold |

| eg4 | Endoglucanase | > 100-fold |

| eg5 | Endoglucanase | > 100-fold |

| eg7 | Endoglucanase | Slower response |

| bgl1 | β-glucosidase | Slower response |

Experimental Protocols

Investigating the role of this compound and other oligosaccharides in cellulase induction requires a combination of fungal cultivation, molecular biology techniques, and enzymatic assays.

Fungal Cultivation and Induction

-

Spore Preparation: Grow the fungal strain (e.g., T. reesei Rut C30) on a suitable agar medium like potato dextrose agar (PDA) for 7 days to allow for sporulation.[4][16]

-

Pre-culture (Growth Phase): Inoculate a liquid seed culture medium with fungal spores. Grow for 24-48 hours to generate sufficient mycelial biomass. This medium typically contains a non-inducing carbon source like glucose or glycerol to support growth without triggering cellulase expression.[16][17]

-

Induction Phase: Harvest the mycelia from the pre-culture by filtration and wash with a sterile buffer to remove any remaining growth medium.

-

Transfer to Induction Medium: Resuspend the washed mycelia in a defined fermentation medium where the primary carbon source is the molecule being tested (e.g., 1% w/v this compound, cellobiose, or microcrystalline cellulose).[16] The medium should contain essential salts and a nitrogen source but lack repressive sugars.

-

Time-Course Sampling: Incubate the culture with shaking at an appropriate temperature (e.g., 28-30°C).[4][16] Collect samples of both the mycelia (for RNA analysis) and the culture supernatant (for enzyme assays) at regular time intervals (e.g., 0, 4, 8, 12, 24 hours).

Quantification of Gene Expression by qRT-PCR

-

RNA Extraction: Immediately freeze the harvested mycelia in liquid nitrogen. Disrupt the cells mechanically and extract total RNA using a commercial kit or a Trizol-based method.

-

Quality Control and DNase Treatment: Assess RNA integrity (e.g., via gel electrophoresis) and concentration. Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for the target cellulase genes (e.g., cel7a/cbh1, cel6a/cbh2) and a reference housekeeping gene (e.g., actin or tubulin) for normalization. Use a fluorescent dye like SYBR Green for detection.

-

Data Analysis: Calculate the relative fold change in gene expression using the comparative CT (ΔΔCT) method.

Measurement of Cellulase Activity

-

Sample Preparation: Centrifuge the culture samples to pellet the mycelia. The supernatant contains the secreted enzymes.

-

Total Cellulase Activity (Filter Paper Assay - FPA): Incubate the enzyme supernatant with a strip of Whatman No. 1 filter paper in a citrate or acetate buffer (pH 4.8) at 50°C for 1 hour.[16][18]

-

Endoglucanase (CMCase) Activity: Incubate the supernatant with a solution of carboxymethyl cellulose (CMC) and measure the release of reducing sugars.[18]

-

β-glucosidase Activity: Incubate the supernatant with cellobiose or a synthetic substrate like p-nitrophenyl-β-D-glucopyranoside (pNPG) and measure the released glucose or p-nitrophenol.[18]

-

Quantification of Reducing Sugars: Use the dinitrosalicylic acid (DNS) method to quantify the amount of reducing sugars produced in the FPA and CMCase assays.[16][18] One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of product per minute under the specified conditions.[18]

Conclusion and Future Perspectives

The induction of cellulase genes in filamentous fungi is a paradigm of substrate sensing and metabolic regulation. While insoluble cellulose is the ultimate trigger, it is the soluble degradation products, the cello-oligosaccharides from cellobiose to this compound, that serve as the direct molecular inducers. The process is governed by a sophisticated regulatory network balancing powerful transcriptional activators like XYR1 and ACE3 against the overriding effects of carbon catabolite repression mediated by CRE1.

Although much of the research has focused on shorter cellodextrins like cellobiose and the transglycosylation product sophorose, it is clear that longer oligosaccharides such as this compound are part of the initial pool of signaling molecules. Future research should aim to dissect the specific roles of these longer molecules. Key questions remain regarding their transport efficiency, their direct binding affinity to intracellular receptors, and whether they are processed into shorter inducers or can act as signaling molecules in their own right. A deeper understanding of these mechanisms holds immense potential for the metabolic engineering of industrial fungal strains, enabling the rational design of hyper-production systems for cellulases, which is critical for the economic viability of second-generation biofuels and a bio-based economy.

References

- 1. Regulation of Cellulase and Hemicellulase Gene Expression in Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Factors regulating cellulolytic gene expression in filamentous fungi: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Early cellular events and potential regulators of cellulase induction in Penicillium janthinellum NCIM 1366 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role of cellulose response transporter-like protein CRT2 in cellulase induction in Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. From induction to secretion: a complicated route for cellulase production in Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Mechanism of Zn2+ regulation of cellulase production in Trichoderma reesei Rut-C30 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Conserved and essential transcription factors for cellulase gene expression in ascomycete fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Use of fusion transcription factors to reprogram cellulase transcription and enable efficient cellulase production in Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Induction of lignocellulose-degrading enzymes in Neurospora crassa by cellodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. pnas.org [pnas.org]

- 16. Induction of cellulase production in Trichoderma reesei by a glucose–sophorose mixture as an inducer prepared using stevioside - PMC [pmc.ncbi.nlm.nih.gov]

- 17. repository.tudelft.nl [repository.tudelft.nl]

- 18. mdpi.com [mdpi.com]

The Intricate Dance: A Technical Guide to the Interaction of Cellohexaose with Carbohydrate-Binding Modules

For Researchers, Scientists, and Drug Development Professionals

Introduction